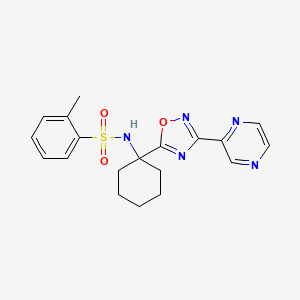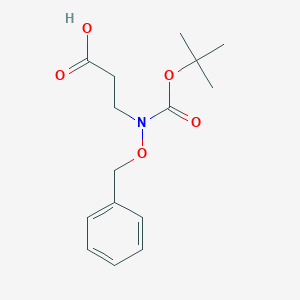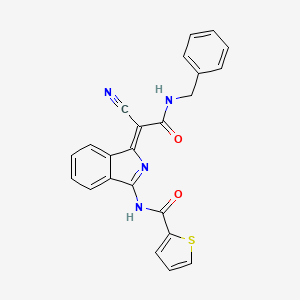![molecular formula C20H17NO3 B2860919 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946235-41-2](/img/structure/B2860919.png)
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chemical compound known for its unique structure and versatile reactivity. This compound contains a chromeno[8,7-e][1,3]oxazine core, substituted with a cyclopropyl and phenyl groups. Its multifaceted properties make it of interest in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves a multi-step process. One common approach includes:
Formation of Chromene Core: : Starting from salicylaldehyde derivatives, condensation with appropriate reagents forms the chromene core.
Substitution: : Introduction of the cyclopropyl and phenyl groups is achieved through substitution reactions, often under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production may employ continuous flow techniques to enhance efficiency. Catalysts like Lewis acids can facilitate the cyclization and substitution steps, ensuring high yield and purity. Industrial methods focus on scalability and minimizing environmental impact, often using green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups, using agents like potassium permanganate.
Reduction: : Reduction reactions can be performed on the oxazine ring, using agents such as lithium aluminium hydride, to modify the chemical properties.
Substitution: : Nucleophilic and electrophilic substitutions are common, particularly at positions activated by the chromene and oxazine rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Lewis acids like aluminium chloride, boron trifluoride.
Major Products Formed from These Reactions
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Conversion to amines or alcohols.
Substitution: : Various substituted chromene and oxazine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound serves as a versatile intermediate, enabling the synthesis of more complex molecules through its reactive functional groups.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators due to their structural complexity.
Medicine
Medically, these compounds are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Their unique structure allows them to interact with various biological targets.
Industry
Industrially, these compounds find applications in the synthesis of advanced materials and as precursors for dyes and pigments.
Mécanisme D'action
The mechanism by which 9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one exerts its effects often involves interactions with molecular targets like enzymes or receptors. Its unique structure allows for specific binding, influencing the activity of these targets and modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be compared to similar chromene and oxazine derivatives. What sets it apart is the combination of cyclopropyl and phenyl substituents, which confer unique chemical properties.
List of Similar Compounds
2,3-dihydrochromeno[8,7-e][1,3]oxazin-4-one
3-phenylchromeno[8,7-e][1,3]oxazin-4-one
9-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
This detailed article outlines the comprehensive aspects of this compound, from its synthesis to its applications and mechanisms. Hope this enriches your understanding of this fascinating compound!
Propriétés
IUPAC Name |
9-cyclopropyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19-15-8-9-18-16(10-21(12-24-18)14-6-7-14)20(15)23-11-17(19)13-4-2-1-3-5-13/h1-5,8-9,11,14H,6-7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNAUTJQSPPWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2860840.png)


![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)
![1-[(4-Chlorophenyl)methyl]-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2860849.png)


![5-(2,1,3-benzothiadiazole-4-sulfonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2860853.png)

![Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2860855.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2860858.png)
![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)
